2-((4-Chlorophenyl)sulfonyl)acetohydrazide
Overview
Description
2-((4-Chlorophenyl)sulfonyl)acetohydrazide is an organic compound with the molecular formula C8H9ClN2O3S It is a derivative of acetohydrazide, featuring a sulfonyl group attached to a 4-chlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)sulfonyl)acetohydrazide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with acetohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{4-Chlorobenzenesulfonyl chloride} + \text{Acetohydrazide} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is usually conducted in an organic solvent like dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorophenyl)sulfonyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides .
Scientific Research Applications
2-((4-Chlorophenyl)sulfonyl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)sulfonyl)acetohydrazide involves its interaction with biological molecules. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction is particularly useful in designing enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-((4-Chlorophenyl)sulfanyl)acetohydrazide: Similar structure but with a sulfanyl group instead of a sulfonyl group.
2-((4-Chlorophenyl)sulfonyl)benzoic acid: Contains a benzoic acid moiety instead of an acetohydrazide group.
Uniqueness
2-((4-Chlorophenyl)sulfonyl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl group is particularly reactive, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonylacetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3S/c9-6-1-3-7(4-2-6)15(13,14)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEJWOCLUKDJGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(=O)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384813 | |
Record name | 2-(4-Chlorobenzene-1-sulfonyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26726636 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
36107-11-6 | |
Record name | 2-(4-Chlorobenzene-1-sulfonyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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